REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.C(N(C(C)C)CC)(C)C.CS([Cl:23])(=O)=O.Cl.[CH3:25][O:26][C:27](=[O:30])[CH2:28][NH2:29].C([O-])(O)=O.[Na+]>C(Cl)Cl.CN(C=O)C.CCOC(C)=O>[ClH:23].[CH3:25][O:26][C:27](=[O:30])[CH2:28][NH:29][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[CH3:1] |f:3.4,5.6,10.11|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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CC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
171 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
428 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
308.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
with stirring under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the aqueous washed with EtOAc
|
Type
|
WASH
|
Details
|
washed with satd NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
This solution was filtered
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
HCl was bubbled into the solution
|
Type
|
CUSTOM
|
Details
|
to precipitate the title compound
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(CNCC1=C(C=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |